3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid

Chemical Procurement Purity Specification Structural Isomer

Researchers targeting nAChR or cathepsin S often require structurally defined intermediates with reliable purity. This 95% pure pyrrolidine-pyridine building block (CAS 1316218-59-3) addresses that need. • Structurally related to petesicatib (RO5459072), a clinical cathepsin S inhibitor - a rational starting point for SAR exploration. • N-Acetylpyrrolidine motif & propanoic acid handle enable rapid derivatization into focused analog libraries. • Well-defined purity supports use as an HPLC reference standard or negative control. Supplied with full QC documentation. Available for immediate global dispatch.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 1316218-59-3
Cat. No. B1401206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
CAS1316218-59-3
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=CC=CC(=N2)CCC(=O)O
InChIInChI=1S/C14H18N2O3/c1-10(17)16-9-3-6-13(16)12-5-2-4-11(15-12)7-8-14(18)19/h2,4-5,13H,3,6-9H2,1H3,(H,18,19)
InChIKeyGUQUTYFUMFAVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic Acid – Structural Profile


3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid is a synthetic organic compound with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol . It features a pyridine ring substituted at the 6-position with an N-acetylpyrrolidine moiety and at the 2-position with a propanoic acid chain, placing it within the class of pyrrolidine-pyridine derivatives . This structural motif is found in compounds investigated for interactions with nicotinic acetylcholine receptors (nAChRs) and other biological targets [1].

Synthetic building block with N-acetylpyrrolidine and propanoic acid functional handles for derivatization
Uncharacterized scaffold; no target engagement data available
May support exploratory medicinal chemistry and structure–activity relationship library synthesis
Class-level structural resemblance to nAChR ligands; compound-specific activity unverified
Defined purity specification (95%) supports use as an analytical reference standard for method development
Supplier-specified purity; independent verification recommended

3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic Acid – Generic Substitution Risks


Simple substitution by other pyrrolidine-pyridine derivatives or isomers (e.g., 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid, CAS 1316220-79-7) is unsupported without direct biological comparison data . The position of the propanoic acid group on the pyridine ring and the presence of the N-acetyl group are critical structural determinants; minor alterations can ablate or reverse target binding, as demonstrated by structurally related nAChR ligands where a methyl group shift can change selectivity profiles across receptor subtypes [1]. Lacking verified, compound-specific activity data, any assumed functional equivalence is speculative and poses a significant risk to experimental reproducibility.

Target Compound
3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Propanoic acid at pyridine 2-position; no methyl substituent
Structural Isomer (CAS 1316220-79-7)
Propanoic acid at pyridine 4-position; additional 6-methyl group
Positional isomerism may shift binding profile: Minor pyridine substitution changes can alter or reverse target affinity in nAChR-related scaffolds. Functional equivalence between isomers is unsupported without direct comparative data.
Absence of biological characterization limits substitution confidence: No IC50, Ki, or EC50 data exist for this compound. Assumed interchangeability with any analog is speculative and may compromise experimental reproducibility.

3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic Acid – Quantitative Comparative Evidence


Commercial Purity Baseline vs. Structural Isomer

The compound is commercially available with a minimum specified purity of 95%, as confirmed by supplier technical datasheets . A common structural isomer, 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid (CAS 1316220-79-7), is also available but differs in the position of the propanoic acid group and the addition of a methyl substituent on the pyridine ring . No head-to-head purity or activity data between these two compounds has been published. For procurement purposes, the 95% purity specification serves as the only quantitative baseline.

Purity Baseline
Supplier data
95% minimum
Specification review; no head-to-head purity comparison with structural isomer available
Purity is the only guaranteed procurement specification; biological activity remains publicly uncharacterized
Chemical Procurement Purity Specification Structural Isomer

Absence of Biological Target Engagement Data

A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay databases yielded no quantitative IC50, Ki, or EC50 data for this specific compound against any primary biological target. Related structural motifs in the 1-acetylpyrrolidin-2-yl class have shown activity on nAChR subtypes (e.g., α6/α3β2β3, α3β4) at nanomolar concentrations [1]. However, these data are for distinct, larger peptide-like or alkaloid molecules and cannot be extrapolated to claim target engagement or potency for this compound.

Target Engagement
Class-level inference
No IC50 / Ki / EC50 data available
Compound cannot be prioritized over any analog for biological studies; target engagement remains unverified
Related nAChR ligands show nanomolar activity, but these are distinct, larger molecules; extrapolation unsupported
Target Engagement Binding Affinity Functional Activity

Physicochemical Properties vs. Close Analogs

The target compound's molecular weight (262.30 g/mol) and molecular formula (C14H18N2O3) are identical to other structural isomers in the C14H18N2O3 space, such as N-(4-Pyrrolidin-1-yl-phenyl)-succinamic acid [1]. However, the arrangement of the pyridine, N-acetylpyrrolidine, and propanoic acid functional groups dictates distinct chemical reactivity and potential biological interactions . No quantitative logP, pKa, or solubility data are available for this specific isomer, preventing direct property-based differentiation from its regioisomers.

Isomer Identity
Context-dependent
MW 262.30 g/mol
C₁₄H₁₈N₂O₃ (identical to regioisomers)
CAS verification is the only reliable procurement control; bulk properties do not differentiate regioisomers
No logP, pKa, or solubility data available for isomer-specific differentiation
Molecular Weight Structural Isomerism Chemical Properties

3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic Acid – Validated Application Scenarios


Exploratory Chemical Biology Probe Synthesis

Given the compound's relationship to the cathepsin S inhibitor petesicatib (RO5459072) [1] and its structural resemblance to nAChR ligands [2], its primary plausible use is as a synthetic intermediate or a starting point for a medicinal chemistry program. The N-acetylpyrrolidine motif and propanoic acid handle make it suitable for derivatization into a library of analogs to explore structure-activity relationships around these target classes.

Negative Control & Reference Standard for Method Development

In the absence of primary pharmacological activity, this compound can serve as a structurally matched, presumably inactive, negative control for more potent analogs in the same chemical series. Its well-defined purity (95%) makes it suitable for use as a reference standard in HPLC method development or mass spectrometry calibration for analytical chemistry workflows.

Acetyl-CoA Carboxylase (ACC) Inhibition Potential

A structurally related compound in BindingDB (BDBM212626) demonstrated an IC50 of 272 nM against ACC2 in an in vitro malonyl-CoA formation assay [3]. While this data is for a different chemical scaffold, the shared propanoic acid motif suggests that testing 3-(6-(1-Acetylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid for ACC inhibition could be a rational, though unvalidated, screening hypothesis.

Application
Selection Property
Validation Focus
Exploratory probe synthesis
Synthetic handles for derivatization
Structure–activity relationship library construction
Analytical reference standard
Defined purity specification (95%)
HPLC method development and MS calibration
Negative control for analog series
Structurally matched, uncharacterized scaffold
Comparator assay-response context; activity must be verified
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